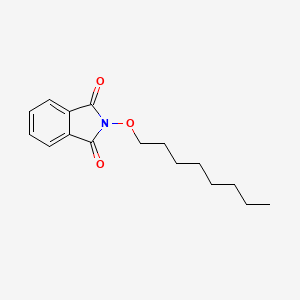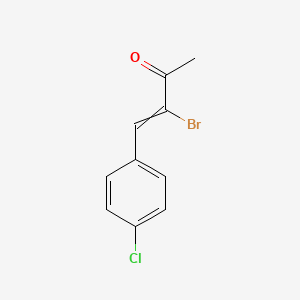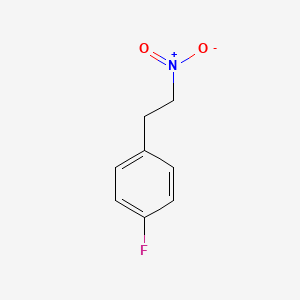
(R)-2-(4-Chlorophenyl)-2-hydroxypropionic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-(4-Chlorophenyl)-2-hydroxypropionic Acid is an organic compound with the molecular formula C9H9ClO3. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(4-Chlorophenyl)-2-hydroxypropionic Acid typically involves the use of chiral catalysts to ensure the production of the desired enantiomer. One common method is the asymmetric reduction of 4-chlorophenylpyruvic acid using a chiral catalyst. This reaction is carried out under controlled conditions to achieve high enantioselectivity.
Industrial Production Methods
In industrial settings, the production of ®-2-(4-Chlorophenyl)-2-hydroxypropionic Acid often involves large-scale asymmetric synthesis. This process may utilize advanced techniques such as continuous flow reactors to enhance efficiency and yield. The use of chiral catalysts and optimized reaction conditions ensures the consistent production of the desired enantiomer.
化学反应分析
Types of Reactions
®-2-(4-Chlorophenyl)-2-hydroxypropionic Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-chlorophenylpyruvic acid or 4-chlorobenzaldehyde.
Reduction: Formation of 4-chlorophenylethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, ®-2-(4-Chlorophenyl)-2-hydroxypropionic Acid is used as a chiral building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the production of enantiomerically pure compounds.
Biology
In biological research, this compound is used to study enzyme-substrate interactions and chiral recognition processes. It serves as a model compound for understanding the behavior of chiral molecules in biological systems.
Medicine
In medicine, ®-2-(4-Chlorophenyl)-2-hydroxypropionic Acid is investigated for its potential therapeutic applications. It may be used as a precursor for the synthesis of pharmaceutical agents with specific chiral properties.
Industry
In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals. Its unique properties make it suitable for various applications in chemical manufacturing.
作用机制
The mechanism of action of ®-2-(4-Chlorophenyl)-2-hydroxypropionic Acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
3-(4-Hydroxyphenyl)propionic Acid: This compound shares a similar structure but has a hydroxyl group instead of a chlorine atom.
4-Hydroxycoumarin: Another compound with a similar aromatic structure but different functional groups.
Uniqueness
®-2-(4-Chlorophenyl)-2-hydroxypropionic Acid is unique due to its chiral nature and the presence of a chlorine atom. This combination of features makes it distinct from other similar compounds and contributes to its specific properties and applications.
属性
分子式 |
C9H9ClO3 |
|---|---|
分子量 |
200.62 g/mol |
IUPAC 名称 |
(2R)-2-(4-chlorophenyl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C9H9ClO3/c1-9(13,8(11)12)6-2-4-7(10)5-3-6/h2-5,13H,1H3,(H,11,12)/t9-/m1/s1 |
InChI 键 |
CUDDZZCNPJYPBF-SECBINFHSA-N |
手性 SMILES |
C[C@@](C1=CC=C(C=C1)Cl)(C(=O)O)O |
规范 SMILES |
CC(C1=CC=C(C=C1)Cl)(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(2-chlorophenyl)methylidene]benzenesulfonohydrazide](/img/structure/B11725776.png)
![Methyl 2-[3-(3-nitrophenyl)prop-2-enamido]acetate](/img/structure/B11725778.png)

![(E)-N-[1-(Morpholin-4-YL)propan-2-ylidene]hydroxylamine](/img/structure/B11725799.png)

![2-[(furan-2-yl)methylidene]-4-methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile](/img/structure/B11725826.png)
![N'-[(4-Methylphenyl)methylidene]quinoline-6-carbohydrazide](/img/structure/B11725833.png)
![(1R,4R)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid](/img/structure/B11725836.png)
![bis[(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]hydrazine](/img/structure/B11725842.png)
![(2E)-3-{[3-(trifluoromethyl)phenyl]carbamoyl}prop-2-enoic acid](/img/structure/B11725850.png)
![4-Oxo-6-[4-(propan-2-yl)phenyl]hex-5-enoic acid](/img/structure/B11725863.png)
![2-[(2-Chlorophenyl)diazenyl]-3-hydroxy-1-phenylprop-2-en-1-one](/img/structure/B11725871.png)


